molecular formula C14H7Cl2IN2O2 B4927712 2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide

2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide

Cat. No. B4927712
M. Wt: 433.0 g/mol
InChI Key: LOPVDMYFCCIPRW-YVMONPNESA-N
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Description

2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the regulation of various cellular processes. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. It has also been reported to inhibit the activity of proteases, which are involved in the degradation of extracellular matrix proteins and the invasion of cancer cells.
Biochemical and Physiological Effects:
2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viral particles. It has also been reported to reduce the migration and invasion of cancer cells, which are important steps in the progression of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide is its ability to inhibit the activity of various enzymes involved in cancer and viral infections. This makes it a promising candidate for the development of new drugs for the treatment of these diseases. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research on 2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide. One of the main areas of interest is the development of new drugs based on this compound for the treatment of cancer and viral infections. Another area of interest is the investigation of the potential toxicity of this compound and the development of strategies to minimize its toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide involves the reaction of 3-(5-iodo-2-furyl)acrylic acid with 3,4-dichlorobenzonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acryloyl chloride to obtain the final compound. This synthesis method has been reported to yield high purity and good yields of the desired compound.

Scientific Research Applications

2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodo-2-furyl)acrylamide has been extensively studied for its potential applications in the field of medicine. This compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral properties. It has also been shown to inhibit the activity of various enzymes such as tyrosine kinases and proteases, which are involved in the progression of cancer and viral infections.

properties

IUPAC Name

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2IN2O2/c15-11-3-1-9(6-12(11)16)19-14(20)8(7-18)5-10-2-4-13(17)21-10/h1-6H,(H,19,20)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPVDMYFCCIPRW-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide

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